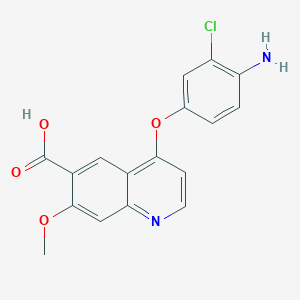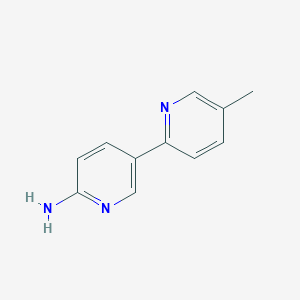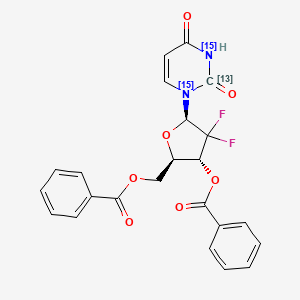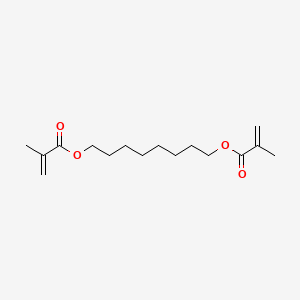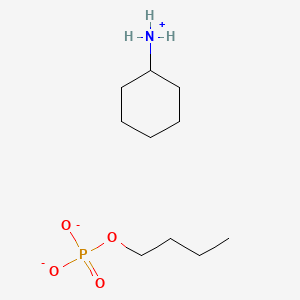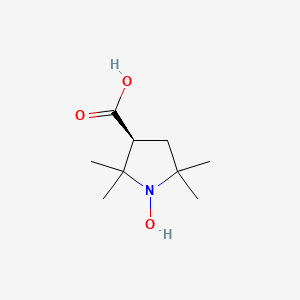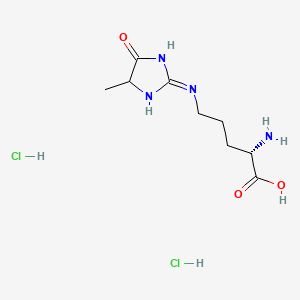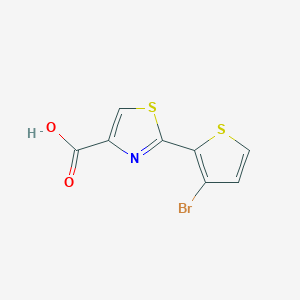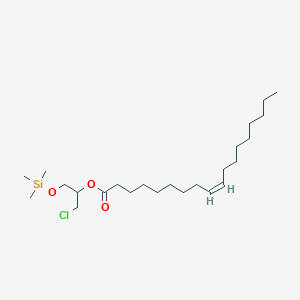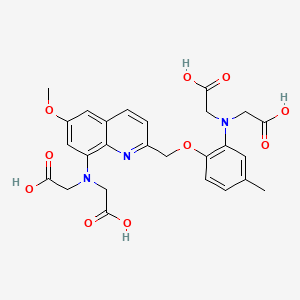
2,2'-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxymethyl, methoxy, and quinoline moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include carboxymethylating agents, methoxy-substituted quinoline derivatives, and phenoxy methylating agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and continuous monitoring to ensure high yield and purity. Industrial production methods also incorporate purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, substituted phenoxy compounds, and modified carboxymethyl derivatives. These products have distinct properties and applications in different scientific fields .
Aplicaciones Científicas De Investigación
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((2-((Carboxymethyl)amino)ethyl)azanediyl)diacetic acid: A related compound with similar functional groups but different structural arrangement.
N-Nitroso Ethylene Diamino Triacetic Acid: Another compound with carboxymethyl and amino groups, used in different applications.
Uniqueness
2,2’-((2-((2-(Bis(carboxymethyl)amino)-4-methylphenoxy)methyl)-6-methoxyquinolin-8-yl)azanediyl)diacetic acid is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its combination of functional groups and structural features makes it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C26H27N3O10 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-5-methylanilino]acetic acid |
InChI |
InChI=1S/C26H27N3O10/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clave InChI |
ZIJHOOAMVMQLQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


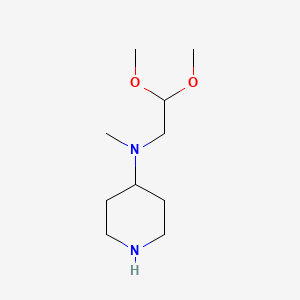
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
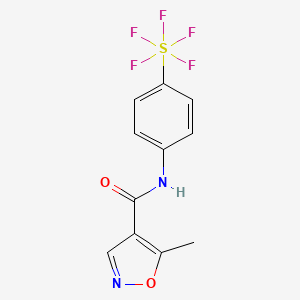
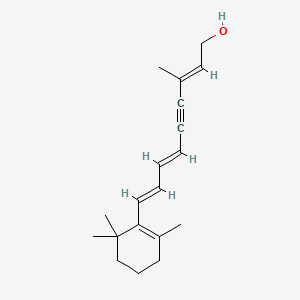
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
